

# Parsaclisib Efficacy Data in Relapsed/Refractory Follicular Lymphoma

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## Compound Focus: Parsaclisib

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Trial Identifier & Population	Dosing Regimen	Objective Response Rate (ORR)	Complete Response (CR) Rate	Median Duration of Response (mDOR)	Key Prior Therapies
<b>CITADEL-213 (NCT04434937)</b> [1]	20 mg once daily for 8 weeks, then <b>2.5 mg once daily</b> continuously [1]	88.1% (74.4–96.0)	23.8% [1]	Not Reached [1]	≥ 2 prior systemic therapies [1]
<b>Japanese patients (n=42)</b>					
<b>CITADEL-203 (NCT03126019)</b> [2]	20 mg once daily for 8 weeks, then <b>2.5 mg once daily</b> continuously [2]	77.7% (68.4–85.3)	19.4% (12.3–28.4) [2]	14.7 months [2]	≥ 2 prior systemic therapies [3]
<b>Global population (n=103)</b>					

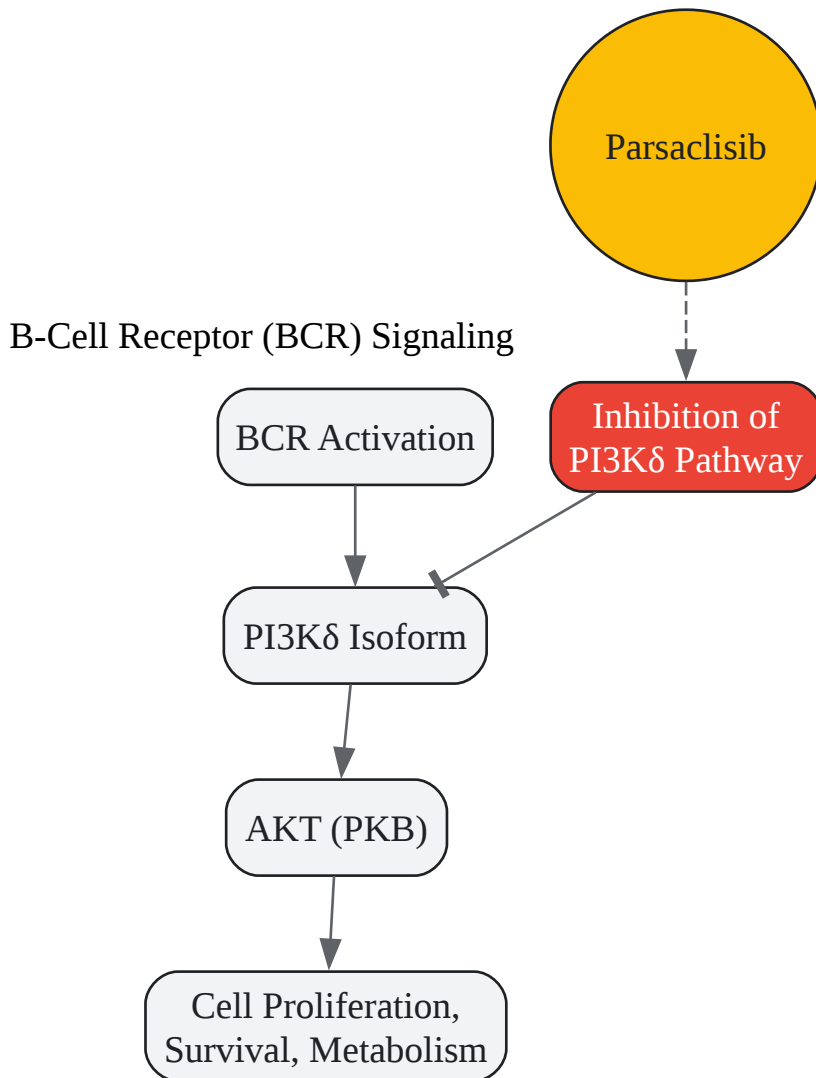
## Detailed Experimental Protocols

The data in the table comes from robust, multicenter, open-label, single-arm phase II studies.

- **CITADEL-213 (NCT04434937) [1]:**
  - **Primary Endpoint:** Objective Response Rate (ORR).
  - **Patient Population:** Enrolled Japanese adults (median age 66.5 years) with histologically confirmed R/R FL (grade 1-3a) who had received at least two prior systemic therapies and were ineligible for hematopoietic stem cell transplantation [1].
  - **Assessment Method:** Tumor response was assessed radiographically via computed tomography (CT) or magnetic resonance imaging (MRI). An independent review committee (IRC) also confirmed responses [1].
- **CITADEL-203 (NCT03126019) [2] [3]:**
  - **Primary Endpoint:** Objective Response Rate (ORR).
  - **Patient Population:** Enrolled adult patients globally with a median of 2 prior therapies; 49% were refractory to their most recent therapy [3].
  - **Dosing Groups:** The study initially investigated two dosing schedules. The daily dosing group (2.5 mg maintenance) was selected for further assessment based on its profile, as it was expected to maintain PI3K pathway inhibition while potentially reducing late-onset adverse events [2].

## Mechanism of Action and Signaling Pathway

**Parsaclisib** is a potent and highly selective next-generation inhibitor of the **phosphoinositide 3-kinase delta (PI3K $\delta$ )** isoform [1] [2]. It was structurally optimized for high selectivity, showing over **10,000-fold greater selectivity for PI3K $\delta$**  than for the  $\alpha$ ,  $\beta$ , and  $\gamma$  isoforms, aiming to minimize toxicities associated with earlier, less selective PI3K inhibitors [1]. The following diagram illustrates its targeted action in B-cells.



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In B-cell malignancies, the PI3K pathway is often constitutively active, promoting cell proliferation and survival [1]. By selectively inhibiting the PI3K $\delta$  isoform, which is highly expressed in malignant B-cells, **parsaclisib** blocks this signaling cascade, leading to tumor cell death [1].

## Summary for Researchers

- **High Efficacy:** **Parsaclisib** demonstrates strong clinical efficacy with high ORR and durable responses in heavily pretreated R/R FL populations [1] [2].
- **Manageable Safety:** The most common treatment-emergent adverse events (TEAEs) include diarrhea and stomatitis. The safety profile is considered manageable, though TEAEs led to

discontinuation in 11.9% of patients in CITADEL-213 [1]. In the global CITADEL-203 trial, diarrhea (any grade: 44%; grade  $\geq 3$ : 14%) was also the most common TEAE leading to discontinuation in 8% of patients [3].

- **Dosing Rationale:** The approved dosing regimen, with an initial higher dose followed by a lower maintenance dose, was designed to provide rapid, deep responses while improving long-term tolerability [1].

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## References

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